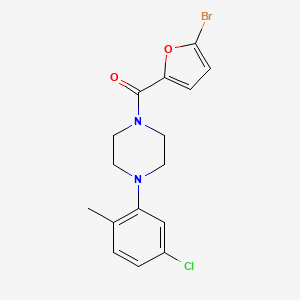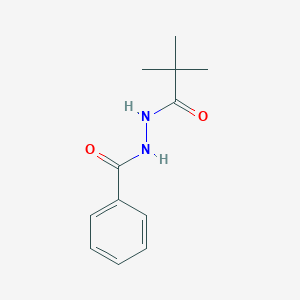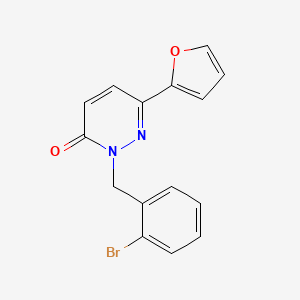
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MMPI or Ro 31-8220, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of isoxazolecarboxamides, which are known to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide works by inhibiting the activity of PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its dysregulation has been implicated in cancer progression and resistance to therapy. By inhibiting PKC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, thus inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the prevention of thrombotic disorders. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its specificity for PKC inhibition. Unlike other PKC inhibitors, this compound does not inhibit other kinases, making it a more selective and specific inhibitor. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide research. One area of interest is in the development of more potent and selective PKC inhibitors. Another area of interest is in the development of novel drug delivery systems for this compound, such as liposomes or nanoparticles, to improve its solubility and bioavailability. This compound may also have potential applications in the treatment of other diseases, such as diabetes and neurological disorders, which are also associated with dysregulated PKC activity. Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine. Another method involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(14-6-4-3-5-7-14)18(21)16-12-17(23-19-16)13-8-10-15(22-2)11-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRVPALEIFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)

![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)




![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
